molecular formula C16H18ClNO2 B7888799 Benzyl 2-amino-3-phenylpropanoate hydrochloride CAS No. 58780-66-8

Benzyl 2-amino-3-phenylpropanoate hydrochloride

Cat. No.: B7888799
CAS No.: 58780-66-8
M. Wt: 291.77 g/mol
InChI Key: CEXFHIYDTRNBJD-UHFFFAOYSA-N
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Description

Benzyl 2-amino-3-phenylpropanoate hydrochloride is a chemical compound with the molecular formula C16H18ClNO2 and a molecular weight of 291.77 g/mol . It is commonly used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl 2-amino-3-phenylpropanoate hydrochloride can be synthesized through various methods. One common approach involves the reaction of benzyl bromide with 2-amino-3-phenylpropanoic acid in the presence of a base such as sodium hydroxide. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-amino-3-phenylpropanoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce benzyl 2-oxo-3-phenylpropanoate, while reduction can yield benzyl 2-amino-3-phenylpropanol .

Scientific Research Applications

Benzyl 2-amino-3-phenylpropanoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential therapeutic properties and as an intermediate in drug synthesis.

    Industry: It is used in the production of various chemicals and materials

Mechanism of Action

The mechanism of action of benzyl 2-amino-3-phenylpropanoate hydrochloride involves its interaction with specific molecular targets. It can act as a substrate for enzymes, participate in receptor binding, or modulate biochemical pathways. The exact mechanism depends on the context of its use, such as in drug development or biochemical research .

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 3-amino-2-phenylpropanoate hydrochloride
  • ®-Benzyl 2-amino-3-phenylpropanoate hydrochloride
  • N,N-Dibenzyl-L-phenylalanine benzyl ester

Uniqueness

Benzyl 2-amino-3-phenylpropanoate hydrochloride is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile compound in research and industrial applications .

Properties

IUPAC Name

benzyl 2-amino-3-phenylpropanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2.ClH/c17-15(11-13-7-3-1-4-8-13)16(18)19-12-14-9-5-2-6-10-14;/h1-10,15H,11-12,17H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEXFHIYDTRNBJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)OCC2=CC=CC=C2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58780-66-8, 2462-32-0
Record name NSC522623
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522623
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC522226
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522226
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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